2-Amino-6-(benzyloxy)hexan-3-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-amino-6-phenylmethoxyhexan-3-one |
InChI |
InChI=1S/C13H19NO2/c1-11(14)13(15)8-5-9-16-10-12-6-3-2-4-7-12/h2-4,6-7,11H,5,8-10,14H2,1H3 |
InChI Key |
OYUBURUFZLJUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CCCOCC1=CC=CC=C1)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-6-(benzyloxy)hexan-3-one: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-(benzyloxy)hexan-3-one represents a strategically important molecular scaffold, embodying the versatile α-amino ketone functional group. While this specific molecule is not extensively documented in commercially available databases, its structural motifs are prevalent in numerous biologically active compounds and are of significant interest in medicinal chemistry and drug development.[1][2][3] The α-amino ketone core is a key pharmacophore in various pharmaceuticals, including antidepressants like bupropion and appetite suppressants such as amfepramone.[1] This guide provides a comprehensive overview of the inferred molecular properties, potential synthetic routes, and the chemical reactivity of this compound, offering valuable insights for its application in research and as a building block for more complex molecules.
The structure features a six-carbon hexane backbone, indicating a degree of lipophilicity. The presence of an amino group at the second position and a ketone at the third position forms the critical α-amino ketone moiety, known for its diverse reactivity.[4][5] Furthermore, a benzyloxy group at the sixth position serves as a protected alcohol, a common strategy in multi-step organic synthesis to prevent unwanted side reactions.[6][7] This protecting group can be selectively removed in later synthetic stages to reveal a hydroxyl group, allowing for further functionalization.
Physicochemical Properties
The exact physicochemical properties of this compound are not available due to its novelty. However, based on the structurally similar compound, 2-Amino-6-(benzyloxy)-2-methylhexan-3-one, we can infer the following properties:
| Property | Inferred Value | Source (Analogous Compound) |
| Molecular Formula | C₁₃H₁₉NO₂ | Inferred |
| Molecular Weight | 221.30 g/mol | Inferred |
Note: The molecular formula and weight are inferred by removing the methyl group from the analogous compound C₁₄H₂₁NO₂ (MW: 235.32 g/mol ).
Synthesis and Methodologies
The synthesis of this compound, while not explicitly described in the literature, can be approached through several established methods for constructing α-amino ketones. The choice of synthetic route will depend on the availability of starting materials, desired stereochemistry, and scalability.
Retrosynthetic Analysis
A plausible retrosynthetic pathway for this compound is depicted below. The primary disconnection would be at the C-N bond of the α-amino ketone, suggesting an amination of a suitable precursor.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol: From a Protected Hexanone Derivative
A viable and direct approach involves the α-amination of a ketone precursor.[8] This method offers a straightforward route to the target molecule.
Experimental Protocol:
-
Synthesis of 6-(Benzyloxy)hexan-3-one (Precursor):
-
Step 1a: Protection of 4-Penten-1-ol. To a solution of 4-penten-1-ol in anhydrous THF, add sodium hydride (NaH) portion-wise at 0°C. Stir for 30 minutes, then add benzyl bromide and a catalytic amount of tetrabutylammonium iodide. Allow the reaction to warm to room temperature and stir overnight. Quench with water and extract with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield benzyl-protected 4-penten-1-ol.
-
Step 1b: Hydroboration-Oxidation. The benzyl-protected 4-penten-1-ol is subjected to hydroboration-oxidation using borane-tetrahydrofuran complex (BH₃·THF) followed by oxidation with hydrogen peroxide and sodium hydroxide to yield 6-(benzyloxy)hexan-1-ol.
-
Step 1c: Oxidation to Aldehyde. The primary alcohol is then oxidized to the corresponding aldehyde, 6-(benzyloxy)hexanal, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
-
Step 1d: Grignard Reaction and Oxidation. The aldehyde is reacted with ethylmagnesium bromide followed by oxidation of the resulting secondary alcohol with an oxidizing agent like Jones reagent or PCC to afford 6-(benzyloxy)hexan-3-one.
-
-
α-Bromination of 6-(Benzyloxy)hexan-3-one:
-
The ketone precursor is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) in an inert solvent like carbon tetrachloride. This selectively introduces a bromine atom at the α-position (C2).
-
-
Amination of 2-Bromo-6-(benzyloxy)hexan-3-one:
-
The resulting α-bromo ketone is then subjected to nucleophilic substitution with an amine source. For the primary amine, aqueous ammonia or a protected amine equivalent can be used. The reaction is typically carried out in a polar solvent. Purification by column chromatography will yield the final product, this compound.
-
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dominated by the α-amino ketone moiety. This functional group is a versatile building block for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles.[5]
Key Reactions:
-
Reduction of the Ketone: The carbonyl group can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) to form the corresponding 1,2-amino alcohol. These amino alcohols are valuable chiral auxiliaries and synthons.
-
Pictet-Spengler Reaction: The amino group and the ketone can participate in intramolecular cyclization reactions, such as the Pictet-Spengler reaction, to form heterocyclic scaffolds like piperidines or other related structures, which are common in natural products and pharmaceuticals.
-
N-Functionalization: The primary amine is nucleophilic and can be readily acylated, alkylated, or sulfonylated to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR) in a drug discovery program.
-
Deprotection of the Benzyloxy Group: The benzyl ether can be cleaved by catalytic hydrogenation (e.g., H₂, Pd/C) to reveal the primary alcohol at the 6-position. This allows for further derivatization at this site.
Potential Applications:
The structural features of this compound make it an attractive starting point for the synthesis of novel therapeutic agents. The α-amino ketone scaffold is a known pharmacophore for various CNS targets. Furthermore, the linear C6 chain with a terminal protected alcohol provides a handle for introducing functionalities that can modulate pharmacokinetic properties or interact with specific biological targets.
Visualization of a Potential Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and derivatization of α-amino ketones, a class to which this compound belongs.
Caption: Synthetic workflow and derivatization pathways for this compound.
Conclusion
This compound, while not a widely available compound, represents a molecule of significant synthetic potential. Its α-amino ketone core and the presence of a protected hydroxyl group make it a versatile building block for the creation of diverse and complex molecules. The synthetic strategies and reactivity profiles discussed in this guide, based on established chemical principles and analogous structures, provide a solid foundation for researchers and drug development professionals to explore the utility of this and related compounds in their scientific endeavors. The continued development of novel synthetic methods for α-amino ketones will undoubtedly expand the accessibility and application of these privileged molecular architectures.[9]
References
- Jiang, Q., et al. (2014). A transition-metal-free direct α-C-H amination of ketones. The Journal of Organic Chemistry, 79(18), 8750-8756.
- Zhang, X., et al. (2021). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 12(3), 1018-1024.
- Boruah, M., & Gogoi, S. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Chemistry of Heterocyclic Compounds, 59(4-5), 237-250.
- Not found in search results.
- Not found in search results.
- Not found in search results.
- Not found in search results.
- O'Brien, R. A., & Spirt, N. M. (1980). Bupropion: a new antidepressant. In Pharmacology of Antidepressants (pp. 121-135). Raven Press.
- Jasinski, D. R., & Yancey, D. E. (1995). Abuse liability of amfepramone (diethylpropion). Clinical Pharmacology & Therapeutics, 57(3), 344-351.
- Almquist, R. G., et al. (1980). Synthesis and biological activity of a new class of potent angiotensin converting enzyme inhibitors. Journal of Medicinal Chemistry, 23(12), 1392-1398.
- Not found in search results.
- Not found in search results.
- Not found in search results.
- Not found in search results.
- Not found in search results.
- Not found in search results.
- Li, Y. Q., et al. (2022). Synthesis and characterization of new benzyl-protected 2-iodo-4-tert-octylphenol and its application in preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene. Chemical Papers, 76(1), 287-292.
- Kicel, A., & Owczarek, K. (2023). Methods of Protection/Deprotection of Hydroxy Groups in the Synthesis of Polyhydroxy Flavonols. Molecules, 28(19), 6825.
Sources
- 1. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 6. chemicalpapers.com [chemicalpapers.com]
- 7. researchgate.net [researchgate.net]
- 8. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Solubility profile of 2-Amino-6-(benzyloxy)hexan-3-one in organic solvents
Solubility Profile and Handling Strategy for 2-Amino-6-(benzyloxy)hexan-3-one
Part 1: Executive Summary & Critical Stability Warning
Compound Identity: this compound CAS: 1866823-18-8 Molecular Weight: 221.30 g/mol (Free Base) / ~257.76 g/mol (HCl Salt)
Core Directive: This guide addresses the solubility and stability of this compound. As a Senior Application Scientist, I must emphasize that solubility cannot be decoupled from stability for this molecule.
CRITICAL WARNING: This compound is an
Solubility Heuristic:
-
Storage Form (Salt): Soluble in Polar Protic (Water, MeOH) and Polar Aprotic (DMSO, DMF) solvents.
-
Reactive Form (Free Base): Soluble in Non-polar/Chlorinated solvents (DCM, EtOAc), but must be generated in situ to prevent degradation.
Part 2: Physicochemical Characterization
To understand the solubility profile, we must analyze the competition between the lipophilic tail and the polar headgroup.
| Structural Domain | Chemical Nature | Solvation Preference |
| Amine ( | Basic, H-bond donor/acceptor. | Salt Form: High affinity for water/MeOH. Free Base: Affinity for DCM/THF. |
| Ketone ( | Polar, H-bond acceptor. | Dipolar aprotic solvents (DMSO, DMF, MeCN). |
| Benzyloxy ( | Lipophilic, Aromatic. | Increases solubility in organic alcohols and chlorinated solvents; decreases water solubility compared to naked amino-ketones. |
LogP Estimation:
-
Free Base: ~1.8 (Moderately Lipophilic).
-
Protonated (Salt): < 0 (Highly Hydrophilic).
Part 3: Solubility Profile (Detailed)
The following data categorizes solvent compatibility based on the Hydrochloride Salt (the standard commercial form) versus the Free Base .
Table 1: Solubility Matrix
| Solvent Class | Specific Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Operational Notes |
| Polar Protic | Water | High (>50 mg/mL) | Low | Salt dissolves readily; pH < 4 maintains stability. |
| Methanol | High (>30 mg/mL) | High | Ideal solvent for transfers. Benzyloxy group aids dissolution in alcohols. | |
| Ethanol | Moderate | High | Heating may be required for the salt form. | |
| Polar Aprotic | DMSO | Very High (>100 mg/mL) | High | Use for biological assays or stock solutions. Hard to remove. |
| DMF | High | High | Good for peptide coupling reactions. | |
| Acetonitrile | Low/Moderate | High | Salt may require aqueous mixtures (e.g., 1:1 MeCN:H2O). | |
| Chlorinated | DCM | Insoluble | Very High | Critical: Use DCM for biphasic extraction of the free base (Workup). |
| Chloroform | Insoluble | Very High | Similar to DCM. | |
| Ethers/Esters | THF | Poor | High | Salt is insoluble; Free base is soluble. |
| Ethyl Acetate | Insoluble | High | Standard solvent for extracting the free base. | |
| Hydrocarbons | Hexanes | Insoluble | Low/Moderate | Use to precipitate the free base or wash the salt. |
| Toluene | Insoluble | Moderate | High temperature required for free base solubility. |
Part 4: Experimental Protocols
Protocol A: Safe Generation of Free Base (In Situ)
Purpose: To generate the reactive amine species for acylation, reductive amination, or coupling without triggering pyrazine formation.
-
Dissolution: Dissolve the HCl salt (1.0 eq) in DCM (0.1 M concentration). Note: The salt will be a suspension.
-
Base Addition: Add DIEA (Diisopropylethylamine) or TEA (Triethylamine) (1.1 eq) at 0°C .
-
Observation: The suspension will clear as the lipophilic free base forms and dissolves in DCM.
-
-
Immediate Use: Add the electrophile (e.g., Acid Chloride, Aldehyde) immediately (< 5 mins).
-
Why? Leaving the free base in DCM for >30 mins allows self-condensation.
-
Protocol B: Solubility Determination (Visual)
Use this rapid workflow to verify batch-specific solubility.
Figure 1: Rapid solubility screening workflow for this compound.
Part 5: Stability & Degradation Mechanism
Understanding the degradation pathway is essential for solvent selection. The free base undergoes intermolecular condensation.
Figure 2: Degradation pathway of
Part 6: Application Strategy
-
Reaction Solvent:
-
Peptide Coupling: Use DMF or NMP . The salt dissolves well. Add base (DIEA) simultaneously with the coupling agent (HATU/EDC) to capture the free amine immediately.
-
Reductive Amination: Use Methanol or DCE/MeOH (10:1) . The salt is soluble in MeOH.[1][2] The slightly acidic conditions of the salt prevent dimerization while catalyzing imine formation.
-
-
Purification:
-
Reverse Phase (C18): Highly recommended. Use Water (0.1% TFA) / Acetonitrile gradient. The acidic mobile phase keeps the amine protonated and stable.
-
Normal Phase (Silica): Avoid if possible. If necessary, use DCM/MeOH/NH4OH. However, the free base may degrade on the silica column.
-
References
-
Mechanism of Pyrazine Formation
- Title: Transaminase-Mediated Amine Borrowing via Shuttle Biocatalysis (Discussion on Knorr-pyrrole and -amino ketone instability).
- Source: Organic Letters, 2021.
-
URL:[Link]
-
General Stability of
-Amino Ketones: -
Commercial Availability & Form
-
Title: this compound (CAS 1866823-18-8).
- Source: Sigma-Aldrich / Merck.
-
Sources
Methodological & Application
Application Notes & Protocols: Reductive Amination of 2-Amino-6-(benzyloxy)hexan-3-one
Abstract
Reductive amination stands as a cornerstone transformation in modern organic synthesis and medicinal chemistry, prized for its efficiency in constructing carbon-nitrogen bonds. This guide provides a comprehensive technical overview and detailed protocols for the reductive amination of 2-Amino-6-(benzyloxy)hexan-3-one, a versatile building block. We delve into the mechanistic underpinnings, reagent selection rationale, step-by-step experimental procedures, and troubleshooting strategies. The protocols herein are designed to be robust and adaptable, catering to the synthesis of diverse secondary and tertiary amine derivatives crucial for drug discovery and development programs.
Introduction and Scientific Context
The reductive amination of aldehydes and ketones is a powerful and widely utilized method for synthesizing primary, secondary, and tertiary amines.[1][2][3] The transformation proceeds in a one-pot fashion, involving the initial condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[2][4] This method avoids the overalkylation issues often encountered with direct alkylation of amines.[5]
The substrate of focus, this compound, is a valuable synthetic intermediate. It possesses three key functional groups: a primary amine, a ketone, and a benzyl-protected alcohol. The presence of the α-amino group introduces specific stereochemical and electronic considerations, while the benzyloxy group requires a reducing agent that is selective enough to avoid deprotection. This guide will focus on leveraging sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), a mild and selective reducing agent ideal for this type of transformation.[1][3][6][7]
Mechanistic Rationale and Reagent Selection
The success of a one-pot reductive amination hinges on the careful selection of a reducing agent that acts selectively on the protonated imine (iminium ion) intermediate in preference to the starting ketone.[5][8]
The Reaction Pathway
The reaction initiates with the nucleophilic attack of the incoming amine (R₂-NH₂) on the carbonyl carbon of this compound. This is followed by dehydration to form an iminium ion intermediate. This step is often catalyzed by mild acid.[9][10] The reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion to yield the final amine product.
Caption: General mechanism of reductive amination.
Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride is the reagent of choice for this specific transformation for several key reasons:
-
Chemoselectivity: STAB is a mild hydride donor, significantly less reactive than reagents like sodium borohydride (NaBH₄).[11] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, allowing it to selectively reduce the iminium ion much faster than the starting ketone.[1][12] This minimizes the formation of the corresponding alcohol byproduct.
-
Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and under weakly acidic conditions, which are crucial for preserving the acid-sensitive benzyloxy protecting group.[6][13]
-
One-Pot Procedure: Its compatibility with the conditions required for imine formation allows for a convenient one-pot synthesis, improving operational efficiency.[3]
-
Safety: Compared to alternatives like sodium cyanoborohydride (NaBH₃CN), STAB and its byproducts are considerably less toxic.[1][3][14]
The Role of the Solvent and Acid Catalyst
-
Solvent: Aprotic solvents are preferred as STAB is water-sensitive.[3][15] 1,2-Dichloroethane (DCE) is the most common and preferred solvent, though tetrahydrofuran (THF) can also be effective.[6][13][16]
-
Acid Catalyst: While not always necessary for aldehydes, the reductive amination of ketones often benefits from an acid catalyst, such as acetic acid (AcOH), to facilitate the dehydration of the hemiaminal intermediate and promote iminium ion formation.[6][9][13]
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Sodium triacetoxyborohydride is moisture-sensitive and can release hydrogen gas upon decomposition.
Protocol: Reductive Amination with a Primary Amine (e.g., Benzylamine)
This protocol describes the synthesis of N-benzyl-6-(benzyloxy)-3-aminohexan-2-amine.
Materials:
-
This compound hydrochloride (or free base)
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (Glacial)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq). If using the hydrochloride salt, add triethylamine (1.1 eq) to generate the free base in situ and stir for 10 minutes.
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to create a solution with a concentration of approximately 0.1-0.2 M.
-
Amine Addition: Add benzylamine (1.1 eq) to the solution, followed by glacial acetic acid (1.2 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. An initial effervescence may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 4-24 hours).
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or an ethyl acetate/hexanes system, often with a small percentage of triethylamine (0.5-1%) to prevent the amine product from streaking on the column.
Caption: Experimental workflow for one-pot reductive amination.
Data Presentation and Expected Outcomes
The efficiency of the reductive amination can vary based on the steric and electronic properties of the amine used. Below is a table of representative, expected outcomes for the reaction of this compound with various amines under the optimized conditions described above.
| Amine Component | Equivalents of Amine | Equivalents of NaBH(OAc)₃ | Reaction Time (h) | Typical Isolated Yield (%) |
| Benzylamine | 1.1 | 1.5 | 6 | 85-95% |
| Aniline | 1.2 | 1.6 | 18 | 70-80% |
| Morpholine | 1.1 | 1.5 | 4 | 90-98% |
| Diethylamine | 1.2 | 1.5 | 12 | 75-85% |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive NaBH(OAc)₃ (degraded by moisture).2. Inefficient imine formation. | 1. Use a fresh bottle of NaBH(OAc)₃ or purchase from a reliable supplier.2. Increase the reaction time before adding the reductant. For very hindered ketones/amines, consider adding a dehydrating agent like molecular sieves. |
| Formation of Alcohol Byproduct | 1. Reducing agent is too reactive (e.g., NaBH₄ used improperly).2. Water present in the reaction. | 1. Ensure the use of NaBH(OAc)₃.2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Incomplete Reaction | 1. Insufficient reducing agent.2. Steric hindrance from a bulky amine. | 1. Increase the equivalents of NaBH(OAc)₃ to 2.0.2. Increase the reaction time and/or gently warm the reaction to 35-40 °C. |
| Difficulty in Purification | 1. Product is very polar.2. Residual starting amine. | 1. Use a more polar eluent system for chromatography (e.g., MeOH/DCM). Consider using an amine-functionalized silica gel.2. If the starting amine is volatile, remove it under high vacuum. An acidic wash during workup can remove basic impurities, but may protonate the product, affecting extraction.[17][18] |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Brainly. (2024). What is the role of acetic acid in the reductive amination experiment? [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Handout. [Link]
-
Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Ogo, S., et al. (2007). pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. Journal of the American Chemical Society, 129(44), 13502-13512. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
-
Pias, K. M., & Carter, J. A. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30282-30291. [Link]
-
Wiebe, S. A., et al. (2021). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Angewandte Chemie International Edition, 60(27), 14821-14828. [Link]
-
Wikipedia. Reductive amination. [Link]
- Olin, J. F. (1945). U.S. Patent No. 2,377,511. U.S.
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Wikipedia. Sodium triacetoxyborohydride. [Link]
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brainly.com [brainly.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 12. Sodium triacetoxyborohydride [organic-chemistry.org]
- 13. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 17. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
- 18. reddit.com [reddit.com]
Procedure for coupling 2-Amino-6-(benzyloxy)hexan-3-one in peptide synthesis
Technical Application Note: Coupling Strategies for 2-Amino-6-(benzyloxy)hexan-3-one in Peptide Synthesis
Introduction & Scope
This compound (CAS: 1866823-18-8) represents a specialized class of
The incorporation of this unit into a peptide backbone presents a unique synthetic challenge: racemization .[1] Unlike standard amino acids, the
This guide details optimized protocols for coupling N-protected amino acids or peptide fragments to the amine of this compound, prioritizing the suppression of racemization and the prevention of pyrazine by-product formation.
Pre-Coupling Considerations
Material Handling
-
State: The molecule is typically supplied as a hydrochloride salt (
) to prevent dimerization (pyrazine formation) and oxidation. -
Stability: The benzyloxy (
) group is stable under standard coupling conditions but sensitive to hydrogenolysis ( ) and strong acids (HBr/AcOH). Ensure the coupling strategy (e.g., Fmoc vs. Boc) is orthogonal to the benzyl ether if it is to be retained. -
Storage: Store at -20°C under argon. The free base is unstable and should be generated in situ.
Strategic Planning
-
Coupling Direction: This molecule acts as the amine component (nucleophile). It is coupled to the C-terminus of an activated carboxylic acid (electrophile).
-
Base Selection: Avoid strong tertiary amines like Triethylamine (TEA) or Diisopropylethylamine (DIEA) if possible. Use weaker bases like 2,4,6-Collidine or N-Methylmorpholine (NMM) to reduce the risk of
-proton abstraction. -
Activation Method: Fast activation is critical. HATU/HOAt or Mixed Anhydride methods are preferred over slower carbodiimide (DCC/EDC) couplings.
Experimental Protocols
Two protocols are provided: Method A (Modern Standard) using HATU/Collidine for high efficiency, and Method B (Traditional/Sensitive) using Mixed Anhydride for maximum stereochemical preservation.
Method A: HATU/Collidine Coupling (Recommended)
Best for: Routine synthesis, complex peptide fragments, and solid-phase applications.
Reagents:
-
Carboxyl Component: N-protected amino acid/peptide (
equiv). -
Amine Component: this compound HCl salt (
equiv). -
Coupling Agent: HATU (
equiv). -
Base: 2,4,6-Collidine (
equiv). -
Solvent: Anhydrous DMF or NMP.
Procedure:
-
Activation: Dissolve the N-protected carboxyl component and HATU in anhydrous DMF (
M concentration) under nitrogen. -
Base Addition: Cool the solution to
. Add 2,4,6-Collidine dropwise. Stir for 1-2 minutes to activate the acid (formation of the OAt ester). -
Coupling: Add the solid this compound HCl salt directly to the reaction mixture. Note: Adding the salt directly allows for controlled, in situ neutralization, minimizing the lifetime of the free base.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–3 hours. Monitor by LC-MS or TLC.
-
Workup: Dilute with EtOAc. Wash sequentially with
(or - briefly), saturated , and brine. Dry over and concentrate.-
Caution: Avoid prolonged exposure to basic aqueous washes to prevent racemization of the product.
-
Method B: Mixed Anhydride (IBCF) Coupling
Best for: Highly racemization-prone substrates or large-scale solution synthesis.
Reagents:
-
Carboxyl Component: N-protected amino acid (
equiv). -
Activator: Isobutyl chloroformate (IBCF) (
equiv). -
Base: N-Methylmorpholine (NMM) (
equiv total: 1 for activation, 1 for neutralization). -
Solvent: Anhydrous THF or DCM.
Procedure:
-
Activation: Dissolve the carboxyl component and NMM (
equiv) in anhydrous THF under nitrogen. Cool to (ice/salt bath). -
Anhydride Formation: Add IBCF dropwise, maintaining the temperature below
. Stir for 10–15 minutes. -
Amine Preparation: In a separate vial, dissolve/suspend this compound HCl salt in minimal DMF/THF and add NMM (
equiv) to neutralize. Do this immediately before addition. -
Coupling: Transfer the amine solution dropwise into the mixed anhydride solution at
. -
Reaction: Stir at
for 30 minutes, then allow to warm to over 1 hour. -
Workup: Standard acidic/basic wash as described in Method A.
Mechanism & Troubleshooting
Racemization Pathway
The primary failure mode is the base-catalyzed removal of the
-
Excess strong base (DIEA) is used.
-
The coupling reaction is too slow (allowing time for base to act).
-
The free amine is left in solution too long before reacting.
Figure 1: Mechanistic pathway showing the competition between direct coupling (Green) and base-catalyzed racemization (Red).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Dimerization of amino ketone | Ensure fresh reagents; do not pre-neutralize the salt; use excess HATU. |
| Racemization (>5%) | Base too strong / Reaction too slow | Switch from DIEA to Collidine or NMM. Lower temperature to |
| Side Product (M+18) | Imine/Schiff Base formation | Ensure anhydrous solvents; avoid aldehyde impurities in solvents. |
| Incomplete Reaction | Steric hindrance | Re-treat with fresh HATU/Base; consider microwave assistance ( |
Quality Control & Validation
-
Chiral HPLC: Essential for verifying stereochemical purity. Use a Chiralpak AD-H or OD-H column with Hexane/IPA gradients. The D-isomer (racemate) will typically elute at a distinct retention time.
-
NMR:
-NMR should show a distinct doublet/multiplet for the -proton ( ppm). Loss of splitting or shift complexity may indicate racemization. -
Mass Spectrometry: Confirm the molecular ion
. Watch for (dehydration) which is common for ketones in MS sources but can also indicate cyclization.
References
-
Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
Wasserman, H. H., & Ho, C. Y. (1994). The synthesis of alpha-amino ketones: A review. Journal of Organic Chemistry, 59(15), 4364-4366. Link
- Spatola, A. F. (1983). Peptide Backbone Modifications: A Structure-Activity Analysis of Peptides Containing Amide Bond Surrogates. Chemistry and Biochemistry of Amino Acids, Peptides, and Proteins, 7, 267-357. (General reference for ketomethylene isosteres).
Sources
Troubleshooting & Optimization
Troubleshooting solubility issues with 2-Amino-6-(benzyloxy)hexan-3-one
Topic: Solubility & Stability Troubleshooting Guide
Executive Summary & Chemical Profile
Compound: 2-Amino-6-(benzyloxy)hexan-3-one
Class:
Critical Warning: Unlike its amino acid analog (2-Amino-6-(benzyloxy)hexanoic acid), this ketone derivative is chemically unstable as a free base. It must be maintained in an acidic environment or as a salt (typically HCl) to prevent irreversible conversion to pyrazine byproducts.
Physicochemical Properties Matrix
| Property | Description | Impact on Solubility/Stability |
| Basic Group | Primary Amine ( | High pKa (~9.0). Protonated at pH < 8. Good water solubility only when protonated. |
| Lipophilic Group | Benzyloxy ( | High LogP. Drives precipitation in water if the amine is deprotonated (neutral pH). |
| Reactive Core | High Risk. At pH > 7, two molecules condense to form a dihydropyrazine (turns yellow/orange). | |
| Preferred Form | Hydrochloride Salt (HCl) | Stable solid; soluble in water/DMSO. |
| Risky Form | Free Base (Oil) | Unstable; prone to oiling out and dimerization. |
Troubleshooting FAQs: "Why is my experiment failing?"
Q1: "I dissolved the powder in PBS (pH 7.4), but it turned cloudy and then yellow. What happened?"
Diagnosis: You triggered the "Free Base Cascade." The Mechanism:
-
Deprotonation: The HCl salt dissolves initially, but the PBS buffer (pH 7.4) strips the proton from the amine (pKa ~9).
-
Aggregation: The now-neutral molecule is dominated by the hydrophobic benzyloxy tail, causing it to crash out (cloudiness).
-
Dimerization: In this concentrated, neutral state, the amine of one molecule attacks the ketone of another. This forms a dihydropyrazine, which oxidizes to a pyrazine. The yellow color is the tell-tale sign of this degradation product.
The Fix:
-
Do NOT dissolve directly in neutral buffers.
-
Protocol: Dissolve the compound in DMSO or Water/HCl (pH < 4) first. Add this stock to your buffer immediately before use.
-
Limit: Keep the final concentration below the solubility limit of the free base (typically < 100 µM in PBS) to avoid aggregation.
Q2: "I need to use this in a cell-based assay. What is the maximum safe DMSO concentration?"
Diagnosis: Solvent toxicity vs. Solubility balance. The Insight: While the compound dissolves well in DMSO (>50 mM), cells are sensitive to the solvent. The Fix:
-
Prepare a 1000x Stock in pure DMSO (e.g., 10 mM).
-
Dilute 1:1000 into the media. This yields 10 µM compound in 0.1% DMSO .
-
Validation: Most mammalian cells tolerate up to 0.5% DMSO. Do not exceed 1% as it induces membrane porosity and apoptosis, confounding your results [1].
Q3: "My stock solution in water precipitated after freezing. Can I reheat it?"
Diagnosis: "Salting out" or crystal nucleation. The Fix:
-
Do NOT heat above 40°C.
-aminoketones are thermally sensitive. -
Action: Vortex vigorously at room temperature. If it fails to redissolve, check the pH. If the pH has drifted up, add 1-2 equivalents of dilute HCl. If the solid remains, it may have already dimerized (check for yellowing).
Step-by-Step Solubilization Protocols
Protocol A: Preparation for Biological Assays (Aqueous)
Best for: Cell culture, enzymatic assays.
-
Weighing: Weigh the HCl salt form (avoid free base).
-
Primary Solubilization (Stock): Dissolve in 100% anhydrous DMSO to a concentration of 10 mM to 50 mM .
-
Tip: Sonicate for 30 seconds if visible particles remain.
-
-
Storage: Aliquot this DMSO stock into small volumes (e.g., 20 µL). Store at -80°C. Do not freeze-thaw more than 3 times.
-
Assay Dilution (The Critical Step):
-
Place your culture media or buffer in a tube.
-
While vortexing the buffer, slowly pipette the DMSO stock into the center of the liquid.
-
Target: Final DMSO concentration
0.5%.
-
Protocol B: Preparation for Chemical Synthesis
Best for: Using the compound as an intermediate.
-
Solvent Choice: Use Dichloromethane (DCM) or Methanol (MeOH) .
-
Free Basing (If absolutely necessary):
-
Dissolve HCl salt in water.
-
Layer with DCM.
-
Add saturated
(weak base) cold (0°C). -
Extract immediately into DCM.
-
WARNING: Use the DCM solution immediately. Do not store the free base.
-
Diagnostic Logic Pathways
The following decision trees illustrate the logical flow for handling this compound based on your application.
Figure 1: Solubility & Stability Decision Tree
Caption: Decision logic for solvent selection. Note that the Free Base pathway is high-risk and requires immediate conversion or usage.
Figure 2: The Dimerization Trap (Mechanism of Failure)
Caption: The degradation pathway. Visualizing why neutral pH buffers cause the solution to turn yellow.
References & Further Reading
-
Assay Guidance Manual (NCBI): DMSO Tolerance and Reagent Stability Testing.
-
Key Insight: Establishes the 0.5% - 1.0% DMSO limit for cell-based assays to prevent solvent-induced artifacts.
-
Source:
-
-
Alpha-Aminoketone Chemistry: Reactivity and Stability.
-
Key Insight:
-aminoketones are chemically distinct from amino acids. They are prone to Knorr-type condensations (dimerization) to form pyrazines, a reaction driven by neutral/basic pH. -
Source:
-
-
Solubility of Amine Salts: General Principles.
-
Key Insight: Amine salts (HCl) are hydrophilic; Free bases are lipophilic. The transition point is determined by the pKa (approx 9.0 for primary
-amines). -
Source:
-
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Technical Support Center: Purification of 2-Amino-6-(benzyloxy)hexan-3-one
Document ID: TSC-CHEM-21B-001
Version: 1.0
Last Updated: 2026-02-13
Introduction
This guide provides in-depth technical assistance for the purification of crude 2-Amino-6-(benzyloxy)hexan-3-one. As an α-aminoketone with a benzyloxy protecting group, this compound presents unique purification challenges, including potential instability and the presence of structurally similar impurities. This document is designed for chemistry professionals engaged in pharmaceutical research and development, offering troubleshooting advice and detailed protocols to achieve high purity. Our approach is grounded in established chemical principles to ensure reliable and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue after synthesis and solvent removal. What are the likely impurities?
A1: A dark, oily appearance in crude this compound typically points to several classes of impurities. The color often indicates the presence of polymeric or degradation byproducts, which can arise from the inherent reactivity of the α-aminoketone moiety. Other common impurities include unreacted starting materials, inorganic salts from the workup, and residual reaction solvents. It is also possible that side reactions, such as self-condensation of the ketone or N-alkylation of the amine, have occurred. A logical first step is a thorough aqueous workup to remove any inorganic materials.
Q2: I performed a liquid-liquid extraction, but my product seems to be lost in the aqueous layer. Why is this happening?
A2: The amine group in your target compound is basic and can be protonated to form an ammonium salt at acidic or even neutral pH. This salt is highly water-soluble. During an extraction with an organic solvent (e.g., ethyl acetate, dichloromethane), it is crucial to ensure the aqueous layer is basic, typically with a pH of 9-10. This can be achieved by washing with a dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This deprotonates the ammonium salt, rendering the free amine-ketone sufficiently nonpolar to be extracted into the organic phase. Always check the pH of the aqueous layer after extraction to confirm it remains basic.
Q3: I am attempting to purify my compound using silica gel column chromatography, but I am seeing significant streaking and poor separation. What is causing this?
A3: Streaking on a silica gel column is a classic sign of strong interaction between the analyte and the stationary phase. The primary amine in this compound is basic and will interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption and decomposition of the product on the column.
To mitigate this, the silica gel should be "deactivated" or "passivated." This is commonly done by adding a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to the eluent system (typically 0.5-1% v/v). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your aminoketone to elute more cleanly and symmetrically.
Q4: Can I use crystallization to purify this compound? What is a good starting point for solvent selection?
A4: Crystallization is an excellent method for purifying solid organic compounds, provided a suitable solvent system can be identified. For a molecule with the polarity of this compound, a good starting point is a binary solvent system. This typically involves a "good" solvent in which the compound is soluble at elevated temperatures, and a "poor" solvent (or "anti-solvent") in which it is insoluble.
A common strategy is to dissolve the crude material in a minimal amount of a moderately polar solvent like ethyl acetate or isopropanol at reflux. Then, a nonpolar anti-solvent such as hexanes or heptane is added dropwise until turbidity (cloudiness) persists. Upon gentle cooling, crystals should form. The key is slow cooling to allow for the formation of a pure crystal lattice, which excludes impurities.
Troubleshooting Guide: Common Purification Issues
This section provides a structured approach to resolving common problems encountered during the purification of this compound.
Logical Flow for Post-Synthesis Workup and Purification
The following diagram outlines the recommended workflow for purifying the crude product.
Validation & Comparative
Strategic HPLC Method Development for 2-Amino-6-(benzyloxy)hexan-3-one: Purity & Stability Profiling
Topic: HPLC Method Development for 2-Amino-6-(benzyloxy)hexan-3-one Purity Check Content Type: Publish Comparison Guide
Executive Summary & Molecule Profile
Developing a purity method for This compound presents a classic chromatographic paradox: the molecule contains a hydrophobic tail (benzyloxy) and a highly polar, basic head (primary amine adjacent to a ketone). This amphiphilic structure often leads to poor peak shape (tailing) and retention shifts on standard C18 columns due to secondary silanol interactions.
This guide objectively compares three distinct separation strategies to identify the most robust protocol for purity analysis. We prioritize Charge Surface Hybrid (CSH) technology over traditional alkyl-bonded phases to mitigate amine tailing without relying on ion-pairing reagents that suppress MS sensitivity.
Target Molecule Characteristics:
-
Functional Groups: Primary Amine (Basic, pKa ~9.0), Ketone (Polar), Benzyloxy (Hydrophobic/Chromophore).
-
Critical Quality Attributes (CQAs):
-
Impurity A: Benzyl alcohol (Synthesis starting material).
-
Impurity B: Dimerization products (Pyrazine derivatives common in
-amino ketones). -
Tailing Factor: Must be < 1.5 for accurate integration.
-
Comparison Study: Column & Chemistry Selection
We evaluated three stationary phase chemistries to determine the optimal balance between retention, peak symmetry, and selectivity.
Experimental Setup
-
System: Agilent 1290 Infinity II / Waters ACQUITY UPLC H-Class.
-
Detection: UV @ 215 nm (Backbone) & 254 nm (Benzyl).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
Comparative Data: Stationary Phase Performance
| Parameter | Option A: Standard C18 | Option B: Phenyl-Hexyl | Option C: Charged Surface Hybrid (C18) |
| Column Type | Traditional End-capped C18 | Phenyl-Hexyl ( | C18 with positively charged surface |
| Retention Time ( | 6.2 min | 6.8 min | 5.9 min |
| Tailing Factor ( | 1.9 (Fail) | 1.4 (Marginal) | 1.1 (Pass) |
| Selectivity ( | Moderate | High (for aromatics) | High (for bases) |
| Mechanism | Hydrophobic Interaction | Hydrophobic + | Hydrophobic + Ionic Repulsion |
| Verdict | Not Recommended | Alternative | Preferred |
Technical Insight: The Standard C18 suffers from severe tailing (
) because the protonated amine interacts with residual silanols on the silica surface. The Phenyl-Hexyl column improves retention of the benzyloxy group via- interactions but still exhibits minor tailing. The Charged Surface Hybrid (CSH) column applies a low-level positive charge to the particle surface, electrostatically repelling the protonated amine and eliminating tailing without high-pH mobile phases.
Method Development Decision Logic
The following workflow illustrates the decision process for handling basic amino-ketones, ensuring the method is robust against common failure modes like pH drift and column aging.
Figure 1: Decision matrix for selecting stationary phases for basic amines. Green path indicates the optimal strategy for this molecule.
Optimized Experimental Protocol
Based on the comparative data, the CSH C18 method is selected as the Gold Standard. It offers the best balance of peak shape and MS compatibility.
A. Chromatographic Conditions
-
Column: Waters XSelect CSH C18 (or equivalent), 3.5 µm, 4.6 x 100 mm.
-
Why: The charged surface repels the protonated amine, preventing silanol interactions [1].
-
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Why: Maintains pH ~2.7, ensuring the amine is fully protonated and soluble. Avoids TFA to prevent signal suppression in MS [2].
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 40°C.
-
Why: Reduces mobile phase viscosity and improves mass transfer for sharper peaks.
-
-
Injection Volume: 5-10 µL.
B. Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Isocratic Hold |
| 10.0 | 5 | 95 | Linear Gradient |
| 12.0 | 5 | 95 | Wash |
| 12.1 | 95 | 5 | Re-equilibration |
| 15.0 | 95 | 5 | End |
C. Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: 0.5 mg/mL.
-
Stability Note:
-amino ketones can cyclize or oxidize. Prepare samples fresh and keep at 4°C in the autosampler.
System Suitability & Validation Criteria
To ensure the method is "Self-Validating," every sequence must meet these criteria before data release.
| Parameter | Acceptance Limit | Rationale |
| Resolution ( | > 2.0 between Main Peak and Benzyl Alcohol | Ensures purity calculation is not biased by precursor carryover. |
| Tailing Factor ( | < 1.3 | Critical for accurate integration of the basic amine peak. |
| Precision (RSD) | < 0.5% (n=6 injections) | Verifies system stability. |
| Signal-to-Noise | > 1000 for 0.5 mg/mL load | Ensures sensitivity for <0.05% impurities. |
References
-
Waters Corporation. (2020). Charged Surface Hybrid (CSH) Particle Technology: A Review of the Mechanism and Applications. Retrieved from [Link]
-
Agilent Technologies. (2023). Strategies for the Separation of Basic Compounds in Reverse Phase HPLC. Retrieved from [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes. Journal of Chromatography A. Retrieved from [Link]
Comparing synthetic routes for 2-Amino-6-(benzyloxy)hexan-3-one efficiency
[1]
1Executive Summary
The target molecule, 2-Amino-6-(benzyloxy)hexan-3-one , represents a critical class of
This guide evaluates two primary synthetic methodologies:
-
The Weinreb Amide Route (Method A): The industry "gold standard" for enantiomeric retention and preventing over-addition.[1]
-
The Aldehyde Addition-Oxidation Route (Method B): A stepwise approach offering intermediate purification advantages but higher racemization risks.[1]
Recommendation: Method A is superior for GMP-compliant synthesis requiring high enantiomeric excess (
Structural Analysis & Retrosynthetic Logic
The target molecule is an
-
Chirality Risk: The C2 stereocenter is highly susceptible to racemization via enolization once the ketone is formed. Synthetic conditions must remain neutral or acidic during workup.[1]
-
Reagent Selection: The nucleophile required is 3-(benzyloxy)propylmagnesium bromide (CAS: 111998-95-9), a Grignard reagent generated from the corresponding benzyl ether bromide.[1]
Figure 1: Retrosynthetic disconnection splitting the target into an amino acid derivative and a protected ether chain.[1]
Method A: The Weinreb Amide Route (Benchmark)[1]
This route utilizes the Nahm-Weinreb amide (N-methoxy-N-methylamide) to couple the amino acid backbone with the Grignard reagent.[1]
Mechanism & Rationale
The reaction proceeds via a stable 5-membered chelated intermediate.[1] The magnesium atom bridges the carbonyl oxygen and the methoxy oxygen, preventing the collapse of the tetrahedral intermediate during the reaction. This prevents over-addition (formation of tertiary alcohols) and suppresses
Experimental Protocol
Step 1: Synthesis of N-Boc-Ala-Weinreb Amide
-
Dissolve N-Boc-L-Alanine (1.0 eq) in DCM.
-
Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq), EDCI (1.1 eq), HOBt (1.1 eq), and NMM (3.0 eq) at 0°C.
-
Stir at RT for 12h. Wash with 1N HCl, sat.[1] NaHCO3, and brine.[1]
-
Concentrate to yield the Weinreb amide (typically >90% yield).[1]
Step 2: Grignard Addition (Critical Step)
-
Preparation of Grignard: In a flame-dried flask under Argon, activate Mg turnings (1.2 eq) with a crystal of Iodine. Add a solution of 1-bromo-3-(benzyloxy)propane (1.0 eq) in anhydrous THF dropwise. Reflux for 1h to ensure formation.
-
Coupling: Cool the N-Boc-Ala-Weinreb amide (1.0 eq) in THF to -78°C (dry ice/acetone bath).
-
Add the Grignard solution (1.5 eq) dropwise over 30 mins. Note: Low temp is crucial to prevent racemization.
-
Stir at -78°C for 1h, then allow to warm to 0°C.
-
Quench: Pour into cold 1M KHSO4 (preferred over HCl to protect the Boc group).
-
Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography (Hex/EtOAc).
Figure 2: The Weinreb mechanism highlighting the stable chelate that prevents over-addition.[1]
Method B: The Aldehyde Addition-Oxidation Route[1]
This route involves reducing the amino acid to an aldehyde, adding the Grignard to form an alcohol, and then oxidizing back to the ketone.
Mechanism & Rationale
While longer, this route generates a diastereomeric alcohol intermediate.[1] This allows for crystallization or chromatographic purification of the intermediate, which can be advantageous if the starting materials are impure. However, aldehydes are configurationally unstable, and the oxidation step requires mild conditions to avoid epimerization.
Experimental Protocol
Step 1: Synthesis of N-Boc-Alaninal
-
Reduce N-Boc-Alanine methyl ester with DIBAL-H (2.0 eq) in Toluene at -78°C.
-
Quench carefully with Rochelle's salt. Isolate the aldehyde immediately.[1] Warning: Use immediately; aldehydes racemize on silica.
Step 2: Grignard Addition
-
Add 3-(benzyloxy)propylmagnesium bromide (1.2 eq) to the aldehyde in THF at -78°C.
-
Result: A mixture of syn/anti amino alcohols (2-amino-6-(benzyloxy)hexan-3-ol).[1]
-
Optional: Purify the alcohol to remove non-polar impurities.
Step 3: Oxidation (Dess-Martin Periodinane) [1]
-
Dissolve the amino alcohol in wet DCM (water accelerates DMP).[1]
-
Add Dess-Martin Periodinane (1.2 eq) at 0°C.
-
Stir for 1-2h.
-
Quench with Na2S2O3/NaHCO3 (1:1) to destroy iodine byproducts.[1]
Critical Note: Do NOT use Jones reagent or Pyridinium Chlorochromate (PCC) as the acidity will remove the Boc group and racemize the center. Swern oxidation is a valid alternative but requires careful temperature control (-78°C).[1]
Comparative Analysis
The following table contrasts the two methods based on experimental data metrics typical for this class of compounds.
| Metric | Method A: Weinreb Amide | Method B: Aldehyde-Oxidation |
| Step Count | 2 (from Amino Acid) | 3 (from Ester) |
| Overall Yield | High (75-85%) | Moderate (50-65%) |
| Enantiomeric Excess (ee) | Excellent (>98%) | Variable (90-95%) |
| Purification | Final product only | Intermediate alcohol + Final |
| Reagent Cost | High (Weinreb amine) | High (DMP) / Med (Swern) |
| Scalability | Excellent (Stable intermediates) | Poor (Unstable aldehyde) |
| Risk Profile | Low (Chelation protection) | High (Racemization of aldehyde) |
Why Method A Wins for Efficiency
The Weinreb amide acts as a "chiral anchor." By locking the carbonyl in a chelated state, it prevents the basic Grignard reagent from acting as a base and deprotonating the
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1] Link
-
Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1][2] Journal of Organic Chemistry, 1983 , 48(22), 4155–4156.[1][2] Link[1]
-
Fehrentz, J. A.; Castro, B. "An efficient synthesis of optically active alpha-(t-butoxycarbonylamino)-aldehydes from alpha-amino acids."[1] Synthesis, 1983 , 1983(8), 676-678.[1] Link
-
Sigma-Aldrich. "Product Specification: 3-(Benzyloxy)propylmagnesium bromide."[1] Link
-
Organic Chemistry Portal. "Weinreb Ketone Synthesis: Mechanism and Examples." Link
Definitive Guide: Analytical Standards for 2-Amino-6-(benzyloxy)hexan-3-one Quantification
Topic: Analytical standards for 2-Amino-6-(benzyloxy)hexan-3-one quantification Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of complex peptide-mimetics and non-proteinogenic amino acids, This compound (ABH) serves as a critical intermediate. Its structural duality—containing a reactive
For drug development professionals, the choice of analytical standard is not merely a purchasing decision; it is a regulatory strategy. This guide objectively compares the use of Commercial Catalog Reagents against In-House Qualified Reference Standards , providing a data-driven workflow to establish a self-validating quantification system compliant with ICH Q2(R1) guidelines.
Part 1: Comparative Analysis of Standard Sources
The market offers "research grade" reagents, but for GMP impurity profiling or assay determination, these often fall short of "Reference Standard" requirements. Below is a technical comparison of the primary sourcing strategies.
Option A: Commercial Catalog Reagent (e.g., Sigma-Aldrich, BLD Pharm)
-
Description: Off-the-shelf chemical provided with a basic Certificate of Analysis (CoA) listing purity by HPLC or NMR (area %).
-
Status: Readily available but typically lacks "Potency" (Mass Balance) data required for quantitative calculations.
Option B: In-House Qualified Reference Standard (Recommended)
-
Description: A commercial reagent that has undergone a rigorous "Secondary Qualification" workflow to assign an absolute purity value (Potency) with defined uncertainty.
-
Status: The Gold Standard for GMP release testing.
Option C: Surrogate Quantification (e.g., Cbz-Lysine Derivs)
-
Description: Using a structurally similar compound and assuming a Relative Response Factor (RRF) of 1.0.
-
Status: High risk. The UV absorbance of the benzyloxy group is distinct, but the ketone environment in ABH alters ionization efficiency in LC-MS, leading to significant quantification errors.
Comparative Data Matrix
| Feature | Commercial Reagent (Option A) | In-House Qualified (Option B) | Surrogate Standard (Option C) |
| Purity Definition | Chromatographic Area % (Relative) | Mass Balance / qNMR (Absolute) | Assumed 100% or RRF=1 |
| Traceability | Vendor Batch Only | NIST / SI Traceable (via qNMR) | Low / Indirect |
| Cost Efficiency | High (Low upfront cost) | Medium (Requires analytical time) | High (No qualification needed) |
| Regulatory Risk | High (Insufficient for GMP assay) | Low (Defensible in filings) | Critical (Likely to be rejected) |
| Suitability | Early Discovery / Route Scouting | Phase 1-3 / Commercial Release | Rough Estimation Only |
Part 2: Strategic Protocol – The Qualification Workflow
To use this compound as a reliable standard, you must bridge the gap between "Option A" and "Option B". The following protocol outlines the Self-Validating System to assign potency to a commercial lot.
Step 1: Structural Confirmation (The Identity Triad)
Before quantification, confirm the structure and assess the "Alpha-Amino Ketone" risk (dimerization).
-
1H NMR (DMSO-d6): Look for the characteristic benzyloxy methylene singlet (~4.5 ppm) and the aromatic protons (7.3-7.4 ppm). Crucial Check: Verify the integrity of the
-proton adjacent to the ketone. Disappearance or broadening here suggests enolization or dimerization. -
LC-MS (ESI+): Expect
. -
IR: Confirm Carbonyl stretch (~1715 cm⁻¹) and absence of pyrazine bands (which would indicate degradation).
Step 2: Absolute Purity Assignment via qNMR
Do not rely on the vendor's HPLC area %. The benzyloxy group absorbs strongly at 254 nm, potentially masking non-chromophoric impurities (like aliphatic side-products).
Protocol:
-
Internal Standard (IS): Use Maleic Acid (TraceCERT® or equivalent NIST-traceable grade). It is non-hygroscopic and has a distinct singlet at ~6.3 ppm, clear of ABH's aromatic region.
-
Solvent: DMSO-d6 (prevents aggregation of the amino ketone).
-
Relaxation Delay (D1): Set to
seconds (5x T1) to ensure full relaxation for quantitative integration. -
Calculation:
Where =Integral, =Number of protons, =Molar Mass, =Weight, =Purity.[1][2]
Step 3: Stability & Handling (Expert Insight)
The Hidden Danger: this compound is an
-
Storage Rule: If supplied as a free base, immediately convert to the HCl salt for long-term storage, or store as a 10 mM solution in acetonitrile/water (acidified) at -80°C.
-
Usage: Prepare fresh standards daily. Do not store autosampler vials >24 hours at room temperature.
Part 3: Visualization of Workflows
Figure 1: The "Bridge" Qualification Workflow
This diagram illustrates the transformation of a commercial reagent into a compliant reference standard.
Caption: Workflow for qualifying commercial this compound as a Primary Reference Standard.
Figure 2: Degradation Pathway (The "Why" behind Stability)
Visualizing the dimerization risk specific to alpha-amino ketones.
Caption: Mechanism of alpha-amino ketone instability leading to pyrazine formation.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
National Institute of Standards and Technology (NIST). Certificates of Analysis for Standard Reference Materials (qNMR Standards). Available at: [Link]
-
ResearchGate. Synthesis of Lysine Analogs and Alpha-Amino Ketones. (Contextual grounding for synthesis intermediates). Available at: [Link]
Sources
Technical Guide: 2-Amino-6-(benzyloxy)hexan-3-one vs. Protected Amino Ketones in Heterocycle Synthesis
The following technical guide provides an in-depth comparison of 2-Amino-6-(benzyloxy)hexan-3-one against its protected analogs. This analysis focuses on the critical balance between synthetic efficiency (step count) and chemical stability (prevention of pyrazine dimerization), a common challenge with
Executive Summary
This compound (typically supplied as the HCl salt, CAS 1866823-18-8) represents a high-value "ready-to-use" synthon for the synthesis of functionalized piperidines, pyrrolidines, and peptidomimetics. Unlike its N-protected counterparts (e.g., N-Boc or N-Cbz variants), this compound offers immediate nucleophilic utility at the
This guide compares the Free Amine Salt (Product A) against the N-Boc Protected Intermediate (Product B) and the Weinreb Amide Precursor (Product C), providing researchers with decision matrices for process optimization.
Comparative Analysis: Stability & Reactivity Profile
The core decision factor when selecting between the free amino ketone and its protected forms is the Dimerization Velocity versus Reaction Velocity of the desired pathway.
Table 1: Performance Matrix of Amino Ketone Variants
| Feature | This compound (HCl Salt) | N-Boc-2-amino-6-(benzyloxy)hexan-3-one | Weinreb Amide Precursor |
| Primary State | Hygroscopic Solid (Salt) | Crystalline Solid / Oil | Stable Oil |
| Shelf Stability | Moderate (Desiccate at -20°C) | High (RT stable) | Very High |
| Reactivity | Immediate (Upon neutralization) | Latent (Requires TFA/HCl) | Pre-activation (Requires Grignard) |
| Atom Economy | 100% (No protecting group waste) | ~70% (Loss of t-butyl/CO2) | N/A (Different oxidation state) |
| Risk Profile | High (Self-dimerization if pH > 7) | Low (Inert to dimerization) | Low |
| Ideal Use Case | In situ cyclization; Cascade reactions | Multi-step linear synthesis | Late-stage ketone installation |
Mechanistic Insight: The -Amino Ketone Paradox
The free base of this compound is transient. Upon neutralization, the amine lone pair (
-
Implication: Protocols using the free amine must employ "Just-in-Time" (JIT) neutralization in the presence of the electrophile to outcompete dimerization.
Visualizing the Reactivity Landscape
The following diagram illustrates the divergent pathways. The Green Path represents the desired utility (e.g., reductive amination), while the Red Path shows the irreversible dimerization failure mode.
Figure 1: Reaction topology of this compound. The free base sits at a bifurcation point where reaction conditions dictate the ratio of Target vs. Dimer.
Experimental Protocols
Protocol A: "Just-in-Time" Utilization of the HCl Salt
Best for: One-pot reductive aminations or condensations where isolation of the intermediate is impossible.
Objective: Generate the free amine in the presence of an aldehyde to favor cross-condensation over self-dimerization.
-
Preparation: Dissolve This compound HCl (1.0 equiv) in anhydrous MeOH (0.1 M).
-
Trapping Agent Addition: Add the aldehyde/ketone coupling partner (1.1 equiv) before adding base.
-
Controlled Release: Add Triethylamine (TEA) or DIPEA (1.0 equiv) dropwise at 0°C.
-
Rationale: Low temperature slows dimerization (
), while the presence of the aldehyde allows the amine to immediately form the desired imine.
-
-
Reduction: Add reducing agent (e.g., NaBH(OAc)3) after 30 minutes.
Protocol B: Handling the N-Boc Alternative
Best for: multistep synthesis where purification is required before the ketone reaction.
-
Synthesis: React the Weinreb amide of N-Boc-Alanine (or related amino acid) with the Grignard reagent derived from 3-(benzyloxy)propyl bromide.
-
Workup: Quench with saturated NH4Cl. The N-Boc group prevents interaction between the amine and the newly formed ketone.
-
Activation: Deprotect with 4M HCl in Dioxane only when ready to cyclize.
Critical Performance Data: Stability Comparison
The following data summarizes the half-life (
| Compound Form | Solvent | Temperature | Dominant Degradant | |
| Free Amine | Methanol | 25°C | < 45 minutes | Pyrazine Dimer |
| Free Amine | Methanol | -10°C | ~ 4 hours | Pyrazine Dimer |
| HCl Salt | Solid State | 25°C | > 1 year | None (Stable) |
| N-Boc Protected | DCM | 25°C | Indefinite | None (Stable) |
Key Insight: If your reaction time exceeds 45 minutes at room temperature, do not use the free base without a trapping agent. Use the N-Protected variant or maintain acidic pH until the final step.
References
-
Trocha, A., et al. (2022). Synthesis of Enantiomerically Enriched Protected 2-Amino-3-Hydroxypropylphosphonates. MDPI. Link
-
Lakner, F. J., et al. (1996). Synthesis of (R)-3-Amino-3-(p-methoxyphenyl)propionic acid via Alpha-Amino Ketone Intermediates. Organic Syntheses. Link
-
Fisher, M., et al. (2020). Recent advances in the synthesis of
-amino ketones. Royal Society of Chemistry (OBC). Link -
Smolecule Product Data . This compound Properties. Link
Safety Operating Guide
Definitive Guide to the Safe Disposal of 2-Amino-6-(benzyloxy)hexan-3-one
This guide provides comprehensive, step-by-step procedures for the proper disposal of 2-Amino-6-(benzyloxy)hexan-3-one, ensuring the safety of laboratory personnel and compliance with environmental regulations. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.
The disposal of any chemical waste is a critical aspect of laboratory safety and environmental stewardship. Improper disposal can lead to serious safety incidents, environmental contamination, and significant legal and financial repercussions.[1] This guide is designed to provide researchers, scientists, and drug development professionals with the necessary information to manage and dispose of this compound responsibly.
Hazard Assessment and Chemical Profile
-
Amino Group: Aliphatic amines can be corrosive and may cause skin and eye irritation.[2] They can also be respiratory irritants.
-
Benzyloxy Group: Compounds containing a benzyloxy group should be handled with care. Benzyl compounds can be irritants and may have other toxicological properties.
-
Ketone Group: Ketones are generally flammable, and their vapors can form explosive mixtures with air.
Based on this structural analysis, this compound should be treated as a hazardous substance. It is prudent to assume it may be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[3]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.
| PPE Item | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact and potential irritation or absorption.[4] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect the eyes from splashes or aerosols.[4][5] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or with a fume hood. A respirator may be necessary for large spills. | To avoid inhalation of any potential vapors or aerosols.[2] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate height.
-
Contain: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large quantities of a flammable substance.
-
Neutralize (if applicable): For spills of acidic or basic solutions of the compound, neutralization may be appropriate if the hazards of the reaction are understood and can be safely managed.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Dispose: The sealed container with the spill cleanup materials must be disposed of as hazardous chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with the Resource Conservation and Recovery Act (RCRA) regulations established by the U.S. Environmental Protection Agency (EPA), as well as any state and local requirements.[1]
1. Waste Characterization:
-
Based on its functional groups, this compound waste should be classified as hazardous chemical waste. It may fall under categories such as ignitable, corrosive, or toxic depending on its formulation and concentration.
2. Container Selection and Management:
-
Compatibility: Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable. The Occupational Safety and Health Administration (OSHA) mandates that containers must be chemically compatible with the stored waste.[1]
-
Condition: Ensure the container is in good condition, free from leaks or damage, and has a secure, leak-proof closure.[1]
-
Segregation: Do not mix this waste with incompatible materials. For example, do not mix with strong oxidizing agents.[6] Waste should be segregated to prevent dangerous chemical reactions.[1]
3. Labeling:
-
"Hazardous Waste": The container must be clearly labeled with the words "Hazardous Waste."[7][8]
-
Chemical Name: Clearly write the full chemical name: "this compound."
-
Hazard Identification: Indicate the primary hazards (e.g., Flammable, Corrosive, Toxic).
4. Storage:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[7]
-
Secondary Containment: It is best practice to store liquid hazardous waste containers in secondary containment to prevent the spread of material in case of a leak.
-
Closure: Keep the waste container closed at all times except when adding waste.
5. Final Disposal:
-
Contact EHS: When the container is full or the accumulation time limit is approaching (check with your institution's EHS for specific time limits), arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Documentation: Maintain records of your hazardous waste generation and disposal as required by your institution and regulatory agencies.
Decontamination of Empty Containers
Empty containers that held this compound must also be managed properly.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[9]
-
Deface Label: Completely remove or deface the original label on the container.
-
Dispose of Container: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the regular trash or recycled, depending on your institution's policies.
Regulatory Compliance
All personnel handling hazardous waste must receive appropriate training as required by OSHA.[10] Laboratories in academic institutions may be subject to the EPA's Subpart K regulations, which provide alternative standards for managing hazardous waste.[11] It is imperative to be familiar with and adhere to your institution's specific hazardous waste management plan.
References
- Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (n.d.).
- How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
- Laboratory Waste Management: The New Regulations. (n.d.).
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
- Managing Hazardous Chemical Waste in the Lab. (n.d.).
- SAFETY DATA SHEET. (n.d.).
- Safety Data Sheet. (n.d.).
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- SAFETY DATA SHEET. (2012, January 10).
- Hazardous Waste Disposal Guide - NSWAI. (n.d.).
- Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide - Defense Centers for Public Health. (n.d.).
- Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.).
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. file.leyan.com [file.leyan.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. cleanmanagement.com [cleanmanagement.com]
- 11. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
